molecular formula C20H26S2Zn B12733924 Zinc 4-tert-butylthiophenate CAS No. 4545-30-6

Zinc 4-tert-butylthiophenate

Cat. No.: B12733924
CAS No.: 4545-30-6
M. Wt: 395.9 g/mol
InChI Key: ZTZHAKLJVVVTKO-UHFFFAOYSA-L
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Description

Zinc 4-tert-butylthiophenate is a zinc-based organometallic compound primarily utilized as a peptizing agent in the production of rubber products. Its role involves modifying the rheological properties of rubber during processing, enhancing uniformity and stability. This regulatory approval underscores its importance in industrial applications requiring compliance with food safety standards.

Properties

CAS No.

4545-30-6

Molecular Formula

C20H26S2Zn

Molecular Weight

395.9 g/mol

IUPAC Name

zinc;4-tert-butylbenzenethiolate

InChI

InChI=1S/2C10H14S.Zn/c2*1-10(2,3)8-4-6-9(11)7-5-8;/h2*4-7,11H,1-3H3;/q;;+2/p-2

InChI Key

ZTZHAKLJVVVTKO-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S-].CC(C)(C)C1=CC=C(C=C1)[S-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc 4-tert-butylthiophenate typically involves the reaction of zinc chloride with sodium 4-tert-butylthiophenate in an aqueous solution. The reaction is carried out with vigorous agitation to ensure complete mixing and reaction. The resulting product is then filtered and purified to obtain this compound in solid form .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-volume equipment to handle the dilute solutions required for the reaction. The final product is obtained through filtration and washing to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Zinc 4-tert-butylthiophenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include zinc oxide, substituted zinc thiophenates, and various zinc complexes .

Scientific Research Applications

Zinc 4-tert-butylthiophenate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of zinc 4-tert-butylthiophenate involves its interaction with molecular targets through its zinc ion. The zinc ion can coordinate with various ligands, facilitating catalytic and structural roles in different chemical and biological processes. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins .

Comparison with Similar Compounds

Structural and Functional Analogues in Peptizing Agents

Zinc 4-tert-butylthiophenate belongs to a class of sulfur-containing peptizing agents. Below is a comparison with structurally or functionally similar compounds:

Compound Chemical Structure Primary Application Regulatory Status
This compound Zinc-thiophenate with tert-butyl group Rubber processing (peptizing) FDA-approved for food-contact rubber
Thioxylenois Sulfur-containing aromatic compound Rubber peptization and vulcanization Limited regulatory data; not FDA-listed
Tridecyl mercaptan Aliphatic thiol with long carbon chain Polymer modification (chain transfer) Industrial use; restricted in food applications

Key Findings :

  • Efficacy in Rubber Processing : this compound’s zinc-thiophenate structure provides superior thermal stability compared to aliphatic thiols like tridecyl mercaptan, which may degrade at high temperatures .
  • Regulatory Edge: Unlike thioxylenois, this compound is explicitly sanctioned by the FDA, making it preferable for food-grade rubber manufacturing .
Comparison with Zinc Acetate

Zinc acetate (Zn(CH₃COO)₂) is another zinc-containing compound but differs significantly in application and electronic properties:

Property This compound Zinc Acetate
Primary Use Rubber peptization Catalysis, medicinal formulations
Electronic Behavior Organometallic interactions dominate Aqueous ionic dissociation prevalent
Spectroscopic Profile Not studied in provided evidence Distinct RIXS spectra vs. water


Research Insights :

  • Zinc acetate exhibits strong ionic character in aqueous solutions, as evidenced by resonant inelastic X-ray scattering (RIXS) spectra showing distinct electronic transitions compared to pure water . In contrast, this compound’s organometallic nature likely results in covalent bonding, reducing ionic dissociation.
  • Zinc acetate’s applications in medicine (e.g., antimicrobial agents) diverge sharply from the industrial rubber focus of this compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Zinc 4-tert-butylthiophenate, and how can purity be validated experimentally?

  • Methodological Answer : A robust synthesis protocol should involve reacting 4-tert-butylthiophenol with a zinc precursor (e.g., zinc acetate) in a polar aprotic solvent under inert conditions. Purity can be ensured via column chromatography followed by recrystallization. Full characterization requires ¹H/¹³C NMR to confirm ligand coordination, FT-IR to verify thiolate-Zinc bonding (S-Zn stretching ~400–500 cm⁻¹), and elemental analysis to validate stoichiometry. Reproducibility hinges on strict control of reaction temperature (±2°C) and moisture exclusion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for structural elucidation of the coordination geometry.
  • Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition profiles recorded under nitrogen.
  • UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands.
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks. Cross-referencing data with computational simulations (e.g., DFT) enhances reliability .

Q. What solvent systems and storage conditions are recommended to maintain this compound’s stability?

  • Methodological Answer : The compound is likely hygroscopic; store under argon at –20°C in amber vials. Solubility tests in DMF , THF , and chloroform should precede experimental use. Degradation can be monitored via periodic NMR checks for free thiol peaks (~2500 cm⁻¹ in IR) or precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data across studies?

  • Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., heating rates, atmosphere). Standardize testing using dynamic TGA (10°C/min under N₂) and validate via isothermal gravimetry . Compare degradation onset temperatures across multiple batches and cross-check with DSC to identify phase transitions. Statistical tools (e.g., ANOVA) can quantify inter-lab variability .

Q. What mechanistic insights can guide the use of this compound in cross-coupling catalysis?

  • Methodological Answer : Investigate its role as a Lewis acid catalyst via kinetic studies (e.g., variable-temperature NMR) and Hammett plots to correlate substituent effects with reaction rates. In situ XAS (X-ray absorption spectroscopy) can probe coordination changes during catalysis. Compare turnover frequencies (TOF) with control experiments using Zn(OAc)₂ to isolate ligand contributions .

Q. How can computational modeling complement experimental data to predict this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to model reaction pathways, including transition states for ligand substitution or redox processes. Validate withMarcus theory for electron-transfer kinetics. Coupling computational results withcyclic voltammetry (redox potentials) andEPR (radical intermediates) strengthens mechanistic hypotheses .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Calibrate computational models using experimental NMR chemical shifts and IR frequencies as benchmarks. Adjust basis sets (e.g., adding polarization/diffusion functions) to improve accuracy. For unresolved outliers, conduct solvent-effect simulations (e.g., PCM models) or explore alternative tautomeric forms. Collaborative data-sharing platforms enhance reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure replicability?

  • Methodological Answer : Include detailed synthesis protocols (molar ratios, stirring times, purification steps), instrument calibration data (e.g., NMR spectrometer frequency), and raw datasets (TGA curves, NMR spectra). Use standardized templates (e.g., OECD Test Guidelines ) for toxicity or stability studies. Public repositories like Zenodo ensure long-term data accessibility .

Q. What statistical methods are appropriate for analyzing variability in catalytic performance data?

  • Methodological Answer : Apply multivariate regression to identify factors (e.g., solvent polarity, temperature) influencing catalytic efficiency. Use error-bar plots with 95% confidence intervals for TOF comparisons. Outliers should be scrutinized via Grubbs’ test , and batch-to-batch variability minimized through strict synthetic controls .

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